2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol
Description
This compound is a substituted phenoxy ethanol derivative featuring an amino group, fluorine, and methyl substituents on the aromatic ring. Such structural motifs are common in pharmaceuticals and agrochemicals, where fluorine and methyl groups often enhance bioavailability and metabolic stability .
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-(2-amino-4-fluoro-5-methylphenoxy)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-6-4-9(13-3-2-12)8(11)5-7(6)10/h4-5,12H,2-3,11H2,1H3 |
InChI Key |
JUSJFFKBQJSQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylphenol and 2-chloroethanol.
Etherification: The phenol group of 4-fluoro-2-methylphenol is reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(4-fluoro-2-methylphenoxy)ethanol.
Amination: The resulting compound is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The fluoro substituent can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of 2-(2-Amino-4-fluoro-5-methylphenoxy)acetaldehyde or 2-(2-Amino-4-fluoro-5-methylphenoxy)acetone.
Reduction: Formation of 2-(2-Amino-4-fluoro-5-methylphenoxy)ethanamine.
Substitution: Formation of compounds with different substituents replacing the fluoro group.
Scientific Research Applications
2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro substituent can enhance binding affinity and specificity. The compound may modulate various biochemical pathways, depending on its specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds: Challenges and Methodologies
While direct data are absent, comparisons with structurally related compounds from the evidence can be inferred using general principles:
Structural Analogues in the Evidence
- YTK-A76 (): Structure: 2-(2-((3,4-bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol. Key differences: Lacks the fluoro and methyl substituents but includes bulky benzyloxy groups. Relevance: Benzyloxy groups may reduce solubility compared to fluorine-containing analogs .
- Triazole Derivatives (): Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Key differences: Contains a triazole core and sulfonyl group, unlike the ethanolamine backbone of the target compound.
- Impurities in Pharmaceuticals (): Example: (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol. Key differences: Isopropylamino and methoxyethyl groups alter polarity and steric effects compared to the amino-fluoro-methyl motif.
Hypothetical Comparison Framework
Critical Limitations in the Evidence
- No direct data on the target compound’s synthesis, stability, or applications.
- Structural analogs in the evidence differ significantly in functional groups, making extrapolations unreliable.
- References to unrelated compounds (e.g., coumarin derivatives in ) further complicate comparisons.
Recommendations for Future Research
- Conduct targeted synthesis and characterization of 2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol.
- Compare with analogs like 2-(2-aminophenoxy)ethan-1-ol (lacking fluoro/methyl) or 4-fluoro-5-methyl-substituted ethanolamines.
- Evaluate pharmacokinetic properties (e.g., LogP, metabolic stability) to quantify substituent effects.
Biological Activity
2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol is a compound of interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. Understanding its biological activity is crucial for the development of therapeutic agents targeting various diseases.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
This compound features an amino group, a fluorine substituent, and a phenoxy moiety, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly through its effects on various cancer cell lines. The compound was tested against several human cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
- A549 (lung cancer)
- HepG-2 (liver cancer)
In vitro assays demonstrated that the compound exhibited significant cytotoxicity against these cell lines, with IC50 values comparable to established chemotherapeutics like Vinblastine and Colchicine. The results indicated a selective cytotoxic effect against malignant cells while showing lower toxicity towards normal cell lines such as HFL-1 and WI-38 .
Kinase Inhibition
The compound has also been evaluated for its inhibitory effects on key kinases involved in cancer progression, specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |
|---|---|---|
| This compound | 0.216 ± 1.1 | 0.259 ± 1.5 |
| Sorafenib | 0.231 ± 1.8 | 0.308 ± 1.2 |
The results indicate that the compound's inhibitory activity on EGFR and VEGFR-2 is comparable to Sorafenib, a well-known kinase inhibitor .
Anti-inflammatory Activity
In addition to its anticancer properties, preliminary research suggests that this compound may exhibit anti-inflammatory effects. Studies have shown that derivatives of related compounds can significantly reduce the expression of inflammatory mediators such as COX-2 and iNOS in vitro, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vitro Studies : A study involving the MTT assay revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines.
- Molecular Docking Studies : Docking simulations provided insights into the binding affinity of the compound for EGFR and VEGFR active sites, supporting its potential as a targeted therapy for cancers driven by these pathways .
- Comparative Studies : In comparative studies with other known inhibitors, this compound demonstrated favorable pharmacokinetic properties, including good intestinal permeability and low efflux ratios, suggesting it could be an effective oral therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
